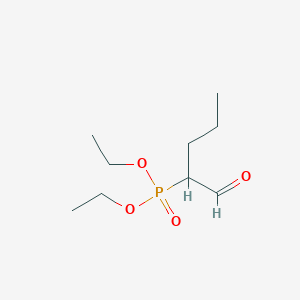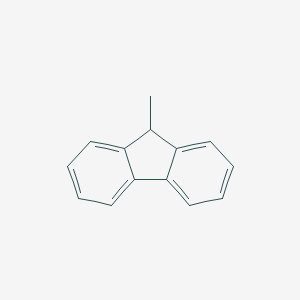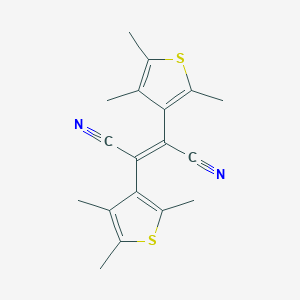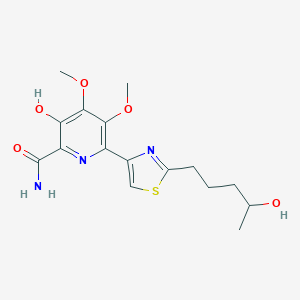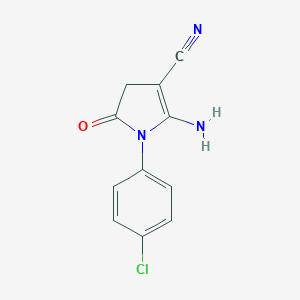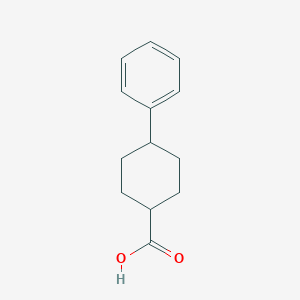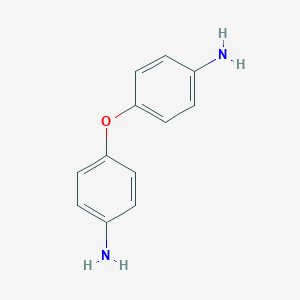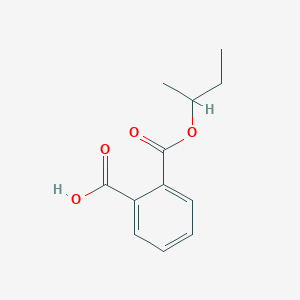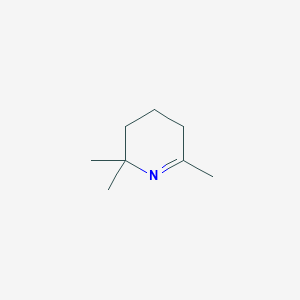
1-(3-Fluoronaphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoronaphthalen-1-yl)ethanone is a compound expected to exhibit intriguing physical and chemical properties due to the presence of a fluoro-substituted naphthalene ring and an ethanone group. This structure suggests potential applications in material science, organic electronics, and as intermediates in organic synthesis.
Synthesis Analysis
While specific synthesis details for 1-(3-Fluoronaphthalen-1-yl)ethanone are not directly available, related compounds such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone have been synthesized using click chemistry approaches, indicating that methods involving halogenated precursors and subsequent functionalization could be applicable (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been thoroughly investigated using computational methods, such as Gaussian09, alongside experimental techniques. These studies, particularly on compounds with fluorophenyl and ethanone groups, highlight the importance of hyper-conjugative interactions and charge delocalization in determining molecular stability, as well as HOMO-LUMO analysis for understanding electronic properties (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of fluorinated compounds often centers around the electronegative fluorine atom, influencing reactions such as nucleophilic substitution. The carbonyl group in ethanone derivatives like 1-(3-Fluoronaphthalen-1-yl)ethanone is also a reactive site, capable of undergoing various organic reactions, including condensation and addition reactions.
Physical Properties Analysis
Physical properties, including thermal stability and crystal structure, are key for applications in materials science. For instance, the thermal and structural characterization of related fluorinated compounds has been conducted using techniques like TGA, DSC, and single crystal XRD, revealing insights into stability and molecular packing (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(3-Fluoronaphthalen-1-yl)ethanone and related molecules can be inferred from molecular docking studies and functional group analysis. For example, studies on similar compounds have explored their potential inhibitory activity and role in nonlinear optics, suggesting that the fluoro-substituted phenyl group and the ketone functionality play crucial roles in these properties (Mary et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally similar to "1-(3-Fluoronaphthalen-1-yl)ethanone" focuses on the synthesis and characterization of novel organic molecules. For instance, studies have detailed the synthesis and biological evaluation of compounds derived from similar naphthalene structures, emphasizing the role of specific substituents in enhancing antimicrobial activities (Sherekar et al., 2022). Such research indicates the potential of "1-(3-Fluoronaphthalen-1-yl)ethanone" in developing new antimicrobial agents.
Biological Applications
Several studies have explored the biological applications of compounds related to "1-(3-Fluoronaphthalen-1-yl)ethanone." For example, compounds synthesized from related structures have been investigated for their cytotoxic properties and interactions with proteins, suggesting potential uses in drug discovery and understanding pharmacokinetics (Govindhan et al., 2017). The research illustrates the capacity of such compounds to serve as leads in the development of therapeutic agents.
Material Science and Optical Applications
Research has also delved into the solid-state fluorescence of compounds with twisted π-conjugated structures, including those with anthracene fluorophores, pointing to applications in material science and optical sensing (Dong et al., 2012). This area of study demonstrates the potential of "1-(3-Fluoronaphthalen-1-yl)ethanone" and similar compounds in developing new fluorescent materials for technological applications.
Analytical Chemistry and Forensic Science
The identification and structural elucidation of synthetic cannabinoids, including those with naphthalen-1-yl groups, underscore the importance of such compounds in forensic science (Moosmann et al., 2012). These studies highlight the analytical challenges and techniques involved in detecting new psychoactive substances, indicating the role of "1-(3-Fluoronaphthalen-1-yl)ethanone" in forensic analysis.
Eigenschaften
IUPAC Name |
1-(3-fluoronaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWXFHJXSZQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoronaphthalen-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)

